molecular formula C23H24N4O4 B2567023 N-(4-acetamidophenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 952990-34-0

N-(4-acetamidophenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No.: B2567023
CAS No.: 952990-34-0
M. Wt: 420.469
InChI Key: KZGYSMDPPLXNAM-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an acetamidophenyl group with a methoxyphenyl-substituted pyridazinone moiety, connected via a butanamide linker. Its intricate molecular architecture suggests potential utility in medicinal chemistry, particularly in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the acetamidophenyl intermediate: This step involves the acetylation of 4-aminophenol to yield 4-acetamidophenol.

    Synthesis of the pyridazinone core: The pyridazinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and diketones.

    Coupling reactions: The final step involves coupling the acetamidophenyl intermediate with the pyridazinone core using a butanamide linker. This can be achieved through amide bond formation reactions, often facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Scaling up reactions: Using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification techniques: Employing methods like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to form a hydroxyl group.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor modulation: It may interact with cellular receptors, altering their signaling pathways.

    DNA/RNA interaction: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetamidophenyl)-4-(3-(3-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide: Similar structure with a hydroxyl group instead of a methoxy group.

    N-(4-acetamidophenyl)-4-(3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide: Similar structure with a chloro group instead of a methoxy group.

Uniqueness

N-(4-acetamidophenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

N-(4-acetamidophenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a multi-functional structure that includes an acetamide group, a pyridazine moiety, and methoxyphenyl substituents. This structural diversity may contribute to its varied biological activities.

Biological Activity Overview

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The following sections detail specific activities observed in research studies.

Inhibition of Enzymatic Activity

Research indicates that compounds structurally similar to this compound exhibit significant inhibition of histone deacetylases (HDACs), particularly HDAC3. For instance, a related compound demonstrated an IC50 value of 95.48 nM against HDAC3, suggesting potential for use in cancer therapy through epigenetic modulation .

Antitumor Activity

In vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines. For example, one study reported an IC50 value of 1.30 μM against HepG2 liver cancer cells, indicating potent antitumor activity . The mechanism involves promoting apoptosis and causing cell cycle arrest in the G2/M phase, which are critical pathways in cancer treatment .

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may exert neuroprotective effects by inhibiting acetylcholinesterase (AChE) activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's. A study found that certain derivatives exhibited AChE inhibition with an IC50 value around 107 μM .

Case Studies and Experimental Findings

Several studies have provided insights into the biological efficacy of this compound and its analogs:

  • Antitumor Efficacy :
    • Study : An investigation into a related compound showed significant tumor growth inhibition in xenograft models.
    • Results : The compound resulted in a tumor growth inhibition (TGI) of 48.89%, comparable to established treatments like SAHA (TGI of 48.13%) .
  • Mechanistic Studies :
    • Apoptosis Induction : Flow cytometry analyses indicated that treatment with the compound led to increased apoptosis rates in HepG2 cells, supporting its potential as an anticancer agent .
  • Cytotoxicity Assessment :
    • Cell Viability Tests : Compounds were tested against several cancer cell lines (e.g., MDA-MB-231 for breast cancer), showing low IC50 values and thus high potency against tumor cells while maintaining low cytotoxicity towards normal cells .

Data Tables

Activity Target/Cell Line IC50 Value (μM) Mechanism
HDAC InhibitionHDAC30.095Enzyme inhibition
Antitumor ActivityHepG21.30Apoptosis induction
AChE InhibitionSH-SY5Y0.107Neuroprotective mechanism

Properties

IUPAC Name

N-(4-acetamidophenyl)-4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-16(28)24-18-8-10-19(11-9-18)25-22(29)7-4-14-27-23(30)13-12-21(26-27)17-5-3-6-20(15-17)31-2/h3,5-6,8-13,15H,4,7,14H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGYSMDPPLXNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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